4-Chloro-2-fluoro-5-methoxybenzaldehyde

Description

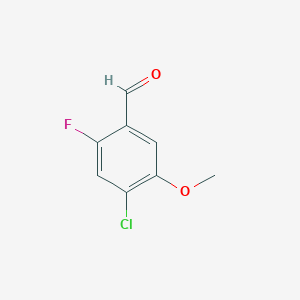

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPDQEBSWPVPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565582 | |

| Record name | 4-Chloro-2-fluoro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177034-24-1 | |

| Record name | 4-Chloro-2-fluoro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluoro-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 4-Chloro-2-fluoro-5-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in the pharmaceutical and agrochemical industries. We will delve into the primary synthetic strategies, offering insights into the mechanistic underpinnings, experimental considerations, and a detailed protocol for a preferred method.

Introduction: The Significance of this compound

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. The specific substitution pattern of this compound, featuring a halogen, a fluoro group, and a methoxy group, imparts unique electronic and steric properties. This makes it a sought-after precursor for the synthesis of various biologically active compounds, where the precise arrangement of these functional groups is crucial for target engagement and metabolic stability.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through several established methodologies for the formylation of aromatic rings. The choice of a specific pathway is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, and scalability of the reaction. Two primary and highly effective strategies for the synthesis of this target molecule are the Vilsmeier-Haack reaction and directed ortho-lithiation.

The most direct and industrially viable starting material for the synthesis of this compound is 2-Chloro-1-fluoro-4-methoxybenzene , which is commercially available.[1][2]

Pathway 1: The Vilsmeier-Haack Reaction - A Robust Formylation Method

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[3][4][5][6][7][8][9][10] The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][6][7][9][11][10]

Mechanism and Rationale:

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. The electron-donating methoxy group on the 2-Chloro-1-fluoro-4-methoxybenzene ring activates the aromatic system towards electrophilic attack. The formylation is expected to occur at the position ortho to the strongly activating methoxy group and para to the chloro and fluoro substituents, leading to the desired this compound.

The general mechanism of the Vilsmeier-Haack reaction involves two key stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic chloroiminium salt.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate attacks the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.[5][9]

Vilsmeier-Haack Synthesis Pathway

Pathway 2: Directed Ortho-Lithiation - A Regioselective Approach

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[7][12] This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-butyllithium or lithium diisopropylamide) and directs the deprotonation to the adjacent ortho position. In the case of 2-chloro-1-fluoro-4-methoxybenzene, both the fluorine and methoxy groups can potentially act as directing groups.

Mechanism and Rationale:

The reaction involves the deprotonation of the aromatic ring at a position ortho to the directing group by a strong lithium base. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a formylating agent such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. The regioselectivity of the lithiation is often influenced by the relative directing ability of the substituents present on the ring. In many cases, fluorine is a potent ortho-directing group.[13]

Directed Ortho-Lithiation Synthesis Pathway

Comparative Analysis of Synthetic Pathways

| Feature | Vilsmeier-Haack Reaction | Directed Ortho-Lithiation |

| Starting Material | 2-Chloro-1-fluoro-4-methoxybenzene | 2-Chloro-1-fluoro-4-methoxybenzene |

| Key Reagents | DMF, POCl₃ | Strong lithium base (e.g., LDA, n-BuLi), Formylating agent (e.g., DMF) |

| Reaction Conditions | Typically mild to moderate temperatures | Cryogenic temperatures (e.g., -78 °C) are often required |

| Advantages | - Well-established and robust- Often proceeds with good yields- Reagents are relatively inexpensive and readily available | - High regioselectivity can be achieved- Can be adapted for the synthesis of various substituted derivatives |

| Challenges | - The Vilsmeier reagent is a potent dehydrating agent- Work-up can sometimes be challenging | - Requires strictly anhydrous conditions- Strong organolithium bases are pyrophoric and require careful handling |

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloro-1-fluoro-4-methoxybenzene

The following protocol is a representative procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials:

-

2-Chloro-1-fluoro-4-methoxybenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF). The flask is cooled in an ice-water bath.

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. The mixture is then stirred at room temperature for a specified period to allow for the complete formation of the Vilsmeier reagent.

-

Addition of the Substrate: A solution of 2-Chloro-1-fluoro-4-methoxybenzene in an anhydrous solvent such as dichloromethane (DCM) is added dropwise to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: The reaction is stirred at an elevated temperature (e.g., reflux) for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate.

-

Extraction: The aqueous layer is extracted several times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The synthesis of this compound is readily achievable through established formylation methodologies. The Vilsmeier-Haack reaction, starting from the commercially available 2-Chloro-1-fluoro-4-methoxybenzene, represents a robust and scalable pathway. While directed ortho-lithiation offers an alternative with the potential for high regioselectivity, the Vilsmeier-Haack reaction is often preferred for its operational simplicity and cost-effectiveness in many applications. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity specifications, and available resources.

References

- 1. Synthonix, Inc > 202925-07-3 | 2-Chloro-1-fluoro-4-methoxybenzene [synthonix.com]

- 2. 2-Chloro-1-fluoro-4-methoxybenzene | 202925-07-3 [sigmaaldrich.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. growingscience.com [growingscience.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

The Strategic Intermediate: A Technical Guide to 4-Chloro-2-fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Chloro-2-fluoro-5-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, represents a key intermediate whose unique electronic and steric properties make it a valuable scaffold in the construction of complex molecular architectures. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, plausible synthetic routes, and its applications in contemporary research, with a particular focus on drug development.

CAS Number: 177034-24-1

Molecular Formula: C₈H₆ClFO₂

Molecular Weight: 188.58 g/mol

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical and chemical properties, alongside its safety profile, is the foundation of its effective and safe utilization in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Solid (predicted) | - |

| Boiling Point | 273.1 °C at 760 mmHg | N/A |

| Density | 1.334 g/cm³ | N/A |

| Flash Point | 124.4 °C | N/A |

| InChI Key | XWPDQEBSWPVPKG-UHFFFAOYSA-N | [1] |

| SMILES | O=CC1=CC(OC)=C(Cl)C=C1F | [1] |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Mechanistic Considerations

Plausible Synthetic Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. The starting material for this proposed synthesis would be 1-chloro-4-fluoro-2-methoxybenzene. The electron-donating methoxy group activates the aromatic ring, directing the electrophilic Vilsmeier reagent (a chloroiminium ion) to the ortho and para positions. Due to the steric hindrance from the methoxy group and the electronic influence of the halogens, formylation is expected to occur at the position para to the methoxy group, yielding the desired product.

Experimental Protocol: Vilsmeier-Haack Formylation (Proposed)

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent (e.g., dichloromethane) to 0 °C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution with stirring. The reaction is exothermic and should be controlled. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Add a solution of 1-chloro-4-fluoro-2-methoxybenzene in the same anhydrous solvent to the Vilsmeier reagent dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice and water. Neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate solution, until the pH is basic.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Proposed Vilsmeier-Haack formylation pathway.

Plausible Synthetic Route 2: Directed Ortho-Lithiation

Directed ortho-lithiation is a highly regioselective method for the functionalization of aromatic rings bearing a directing metalating group (DMG). In the case of a potential precursor like 1-chloro-4-fluoro-2-methoxybenzene, the methoxy group can act as a DMG, directing a strong base like n-butyllithium to deprotonate the adjacent ortho position. Trapping the resulting aryllithium species with an electrophilic formylating agent, such as DMF, would yield the target aldehyde.

Experimental Protocol: Directed Ortho-Lithiation (Proposed)

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-chloro-4-fluoro-2-methoxybenzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether).

-

Lithiation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise with stirring. The reaction mixture may develop a color, indicating the formation of the aryllithium species. Stir at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

-

Quenching and Work-up: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Caption: Proposed directed ortho-lithiation pathway.

Applications in Drug Discovery and Agrochemicals

The strategic placement of chloro, fluoro, and methoxy groups on the benzaldehyde scaffold imparts a unique combination of steric and electronic properties that are highly desirable in the design of bioactive molecules.

-

Kinase Inhibitors: The substituted phenyl ring of this compound can serve as a key pharmacophore that interacts with the hinge region or other binding pockets of various protein kinases. The halogen and methoxy substituents can modulate the compound's lipophilicity, metabolic stability, and binding affinity. For instance, related 4-(benzyloxy)aniline derivatives have been explored as potent kinase inhibitors.

-

Agrochemicals: Halogenated and methoxy-substituted aromatic compounds are prevalent in the structures of modern herbicides and fungicides. The specific substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and selectivity. For example, related 4-aminopicolinate compounds, which can be synthesized from intermediates like 4-chloro-2-fluoro-3-substituted-phenylboronic acids, have shown herbicidal activity.[2]

Spectroscopic Analysis (Predicted)

-

¹H NMR (in CDCl₃):

-

An aldehyde proton (CHO) singlet between δ 9.8 and 10.5 ppm.

-

Two aromatic protons, likely appearing as doublets or singlets depending on coupling constants, in the region of δ 6.8-7.8 ppm.

-

A methoxy group (OCH₃) singlet around δ 3.9-4.1 ppm.

-

-

¹³C NMR (in CDCl₃):

-

An aldehyde carbonyl carbon between δ 185 and 195 ppm.

-

Aromatic carbons in the range of δ 110-165 ppm, with carbons attached to electronegative atoms (Cl, F, O) appearing at lower field. The carbon attached to fluorine will show a large one-bond C-F coupling constant.

-

A methoxy carbon around δ 55-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretching vibration for the aldehyde at approximately 1690-1710 cm⁻¹.

-

C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching for the methoxy group around 1250 cm⁻¹.

-

C-Cl and C-F stretching vibrations in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

A molecular ion peak (M⁺) at m/z 188, with a characteristic M+2 isotope peak for the chlorine atom (approximately one-third the intensity of the M⁺ peak).

-

Fragment ions corresponding to the loss of H, CHO, and OCH₃.

-

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the fields of drug discovery and agrochemical research. Its polysubstituted aromatic ring provides a versatile platform for the synthesis of complex and biologically active molecules. While detailed synthetic and application data in the public domain is limited, established synthetic methodologies provide a clear path to its preparation. Further exploration of this compound as a building block is likely to yield novel compounds with valuable therapeutic or agricultural properties.

References

physical and chemical properties of 4-Chloro-2-fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the synthesis of complex organic molecules, 4-Chloro-2-fluoro-5-methoxybenzaldehyde presents a unique combination of reactive functional groups. This guide provides a comprehensive overview of its physical and chemical properties, intended to empower researchers and drug development professionals in its effective application. The strategic placement of chloro, fluoro, and methoxy substituents on the benzaldehyde scaffold offers a versatile platform for the design and synthesis of novel therapeutic agents. This document serves as a detailed technical resource, consolidating available data and providing insights into its handling, reactivity, and potential applications.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆ClFO₂. Its structure is characterized by a benzene ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 2-position, a methoxy group at the 5-position, and a formyl (aldehyde) group at the 1-position.

Figure 1: Chemical structure of this compound.

The interplay of these substituents significantly influences the compound's electronic properties and reactivity. The fluorine and chlorine atoms are electron-withdrawing, while the methoxy group is electron-donating through resonance. This electronic profile makes the aromatic ring and the aldehyde group susceptible to a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1] |

| CAS Number | 177034-24-1 | [1] |

| Appearance | White to pale cream crystals, powder, or crystalline powder | [2] |

| Melting Point | Not available (N/A) | [1] |

| Boiling Point | 273.1 °C at 760 mmHg | [1] |

| Density | 1.334 g/cm³ | [1] |

| Flash Point | 124.4 °C | [1] |

| Solubility | Aromatic aldehydes are generally soluble in common organic solvents like ethanol, ether, and acetone, and sparingly soluble in water.[3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons. The aldehydic proton will appear as a singlet in the downfield region (around 9.5-10.5 ppm). The methoxy protons will be a sharp singlet at approximately 3.8-4.0 ppm. The two aromatic protons will appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the surrounding substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information about all eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (typically 185-195 ppm). The aromatic carbons will resonate in the 110-165 ppm region, with their specific shifts determined by the electronic effects of the substituents. The methoxy carbon will appear around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the various bonds within the molecule.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2850, ~2750 | Aldehyde C-H Stretch (Fermi resonance doublet) |

| ~1700 | Carbonyl (C=O) Stretch |

| ~1600-1450 | Aromatic C=C Stretch |

| ~1250 | Aryl-O (Methoxy) Stretch |

| ~1100 | C-F Stretch |

| ~800-600 | C-Cl Stretch |

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 188, corresponding to its molecular weight. The isotopic pattern of the molecular ion will reveal the presence of one chlorine atom (a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns for benzaldehydes include the loss of the formyl group (-CHO) and the aldehydic hydrogen.[4]

Synthesis and Reactivity

Synthetic Approaches

Substituted benzaldehydes are commonly synthesized through various methods in organic chemistry.[2][5][6] While a specific, detailed protocol for this compound is not widely published, analogous syntheses suggest that it could be prepared from a corresponding toluene derivative through oxidation or from a suitable aromatic precursor via formylation reactions. One potential route could involve the oxidation of 4-chloro-2-fluoro-5-methoxytoluene.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups: the aldehyde, the aromatic ring, and the halogen and methoxy substituents.

-

Aldehyde Group: The aldehyde functionality is a key reactive site, readily undergoing nucleophilic addition, condensation, and oxidation/reduction reactions.[7] This allows for the introduction of a wide variety of other functional groups.

-

Aromatic Ring: The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring. This influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. dspace.kpfu.ru [dspace.kpfu.ru]

- 7. rsc.org [rsc.org]

4-Chloro-2-fluoro-5-methoxybenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-methoxybenzaldehyde (C₈H₆ClFO₂)

Abstract

This compound is a polysubstituted aromatic aldehyde of significant interest to the fields of medicinal chemistry and drug discovery. Its unique arrangement of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups on a reactive benzaldehyde scaffold makes it a highly versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, analytical characterization, and its strategic applications in the development of novel therapeutics. The strategic incorporation of fluorine and chlorine atoms can enhance the pharmacological profile of derivative compounds, improving metrics such as metabolic stability, lipophilicity, and target binding affinity.

Introduction: The Strategic Value of Substituted Benzaldehydes

Substituted benzaldehydes are foundational building blocks in modern organic synthesis.[1] Their aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and the formation of heterocyclic systems, which are prevalent in many active pharmaceutical ingredients (APIs).[2]

This compound distinguishes itself through its specific substitution pattern. The presence of halogen atoms is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[3][4]

-

Fluorine: Often incorporated to block metabolic oxidation sites, increase binding affinity through favorable electrostatic interactions, and enhance lipophilicity, thereby improving membrane permeability.[4]

-

Chlorine: Can also influence lipophilicity and serves as a potential site for further derivatization via cross-coupling reactions.

-

Methoxy Group: An electron-donating group that modulates the electronic character of the aromatic ring, influencing the reactivity of the aldehyde and the ring itself.

This combination of functional groups makes the title compound a valuable precursor for creating diverse libraries of compounds for screening and development.[5]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for planning synthetic transformations, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO₂ | [6][7][8] |

| Molecular Weight | 188.58 g/mol | [6][7][8] |

| CAS Number | 177034-24-1 | [6][7][8][9] |

| Density | 1.334 g/cm³ | [7] |

| Boiling Point | 273.1 °C (at 760 mmHg) | [7] |

| Flash Point | 124.4 °C | [7] |

| InChI Key | XWPDQEBSWPVPKG-UHFFFAOYSA-N | [10][11] |

| Canonical SMILES | COC1=C(C=C(C(=C1)C=O)F)Cl | [11] |

Synthesis and Purification Workflow

Conceptual Synthetic Workflow Diagram

Caption: A plausible synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a representative example based on directed ortho-metalation, a powerful strategy for regioselective functionalization.[12]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Precursor Addition: Add 1-chloro-4-fluoro-2-methoxybenzene (1.0 eq) to the cooled THF.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. The methoxy group directs the lithiation to the ortho position (C6). Stir the resulting solution for 1-2 hours at this temperature.

-

Causality: The use of a strong, non-nucleophilic base like n-BuLi at low temperatures is crucial for efficient deprotonation without side reactions. The methoxy group is a potent directed metalation group, ensuring high regioselectivity.[12]

-

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the aryl lithium solution. Stir for an additional 2-3 hours at -78 °C, then allow the reaction to slowly warm to room temperature.

-

Causality: DMF serves as the formylating agent, reacting with the highly nucleophilic aryl lithium intermediate to form a tetrahedral intermediate which, upon workup, yields the desired aldehyde.

-

-

Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure aldehyde.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals: a singlet for the aldehyde proton (~9.8-10.2 ppm), a singlet for the methoxy protons (~3.9-4.1 ppm), and two doublets in the aromatic region corresponding to the two aromatic protons, with coupling patterns influenced by the adjacent fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal eight distinct carbon signals, including the characteristic aldehyde carbonyl carbon (~185-195 ppm), carbons attached to the halogens and methoxy group, and the methoxy carbon itself (~55-60 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show a protonated molecular ion peak [M+H]⁺ at m/z 189.01.[11] The isotopic pattern characteristic of a monochlorinated compound (an M+2 peak approximately one-third the intensity of the M peak) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Key vibrational stretches would confirm the presence of the principal functional groups: a strong C=O stretch for the aldehyde (~1690-1710 cm⁻¹), C-O stretches for the ether (~1250 cm⁻¹), and vibrations corresponding to the C-Cl and C-F bonds in the fingerprint region.

Applications in Drug Discovery and Development

This aldehyde is not typically an active drug itself but rather a high-value scaffold for building more complex drug candidates.[14] Its utility stems from the reactivity of the aldehyde group and the tailored properties of the substituted ring.

Workflow: From Intermediate to API Candidate

Caption: Role as a versatile intermediate in generating diverse molecular scaffolds.

The aldehyde group can be readily converted into amines, alcohols, alkenes, or serve as an anchor point for constructing heterocyclic rings—structures that form the core of many modern medicines. The halogen and methoxy substituents are carried through these transformations, ultimately imparting their beneficial physicochemical properties onto the final molecule.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[10]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

References

- 1. benchchem.com [benchchem.com]

- 2. News - What are six applications for benzaldehyde [sprchemical.com]

- 3. mdpi.com [mdpi.com]

- 4. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. 4-Chloro-2-Fluoro-5-Methoxy Benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 8. nexconn.com [nexconn.com]

- 9. arctomsci.com [arctomsci.com]

- 10. 177034-24-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 11. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. namiki-s.co.jp [namiki-s.co.jp]

A Technical Guide to the Spectral Analysis of 4-Chloro-2-fluoro-5-methoxybenzaldehyde

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 4-Chloro-2-fluoro-5-methoxybenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for data acquisition, ensuring both technical accuracy and field-proven insights.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing aldehyde, chloro, and fluoro groups, alongside the electron-donating methoxy group, significantly influences the chemical environment of each atom, making multi-technique spectral analysis essential for unambiguous structural confirmation.

| Property | Value |

| Molecular Formula | C₈H₆ClFO₂[1] |

| Molecular Weight | 188.58 g/mol |

| Monoisotopic Mass | 188.00403 Da[1] |

| SMILES | COC1=C(C=C(C(=C1)C=O)F)Cl[1] |

| InChI | InChI=1S/C8H6ClFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the substitution pattern and electronic environment of the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the two aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The aldehyde proton will be significantly deshielded, appearing at a characteristic downfield position.[2] The aromatic protons will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | d | 1H | Aldehyde (-CHO) |

| ~7.5 | d | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

Rationale for Predictions: The aldehyde proton's chemical shift is typically found around 10 ppm.[2] The aromatic protons are in a complex environment due to the various substituents. Their exact chemical shifts and coupling constants are best confirmed by 2D NMR experiments. The methoxy protons will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached substituents and resonance effects. The carbonyl carbon of the aldehyde will be the most deshielded.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~189 | C=O (Aldehyde) |

| ~160 (d) | C-F |

| ~155 | C-OCH₃ |

| ~130 | C-Cl |

| ~125 (d) | Ar-C |

| ~115 (d) | Ar-CH |

| ~110 (d) | Ar-CH |

| ~56 | -OCH₃ |

Rationale for Predictions: Aldehyde carbonyl carbons typically appear around 190 ppm. The carbons directly attached to fluorine will show a large coupling constant (d). The chemical shifts of the other aromatic carbons are estimated based on the additive effects of the substituents.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data for this compound.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the aldehyde, aromatic ring, and the various substituents.

Predicted IR Absorption Bands

Predicted IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi resonance)[2][3] |

| ~1700 | Strong | C=O stretch (Aldehyde)[2][4] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches[4] |

| ~1250 | Strong | Asymmetric C-O-C stretch (Aryl ether) |

| ~1050 | Strong | Symmetric C-O-C stretch (Aryl ether) |

| ~1100-1200 | Strong | C-F stretch |

| ~700-800 | Strong | C-Cl stretch |

Rationale for Predictions: The characteristic aldehyde C-H stretches appear as a pair of bands due to Fermi resonance. The C=O stretch of an aromatic aldehyde is typically found around 1700 cm⁻¹.[2][4] The C-O stretches of the methoxy group and the C-F and C-Cl stretches are in the fingerprint region and provide further structural confirmation.

Experimental Protocol for IR Data Acquisition (FTIR-ATR)

Caption: Workflow for FTIR-ATR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI), this compound is expected to show a prominent molecular ion peak. The isotopic pattern of the molecular ion and any chlorine-containing fragments will be characteristic, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[5]

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment |

| 188/190 | [M]⁺˙ (Molecular ion) |

| 187/189 | [M-H]⁺ |

| 159/161 | [M-CHO]⁺ |

| 144/146 | [M-CHO-CH₃]⁺ |

| 116 | [M-CHO-CH₃-CO]⁺ |

Rationale for Predictions: The initial fragmentation is likely to involve the loss of a hydrogen radical from the aldehyde or the loss of the entire formyl group (CHO).[5] Subsequent fragmentations may include the loss of a methyl radical from the methoxy group and the loss of carbon monoxide. The presence of the chlorine atom will be evident from the isotopic peaks for chlorine-containing fragments.[5]

Experimental Protocol for MS Data Acquisition (GC-MS with EI)

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile of this compound. By following the detailed experimental protocols and understanding the rationale behind the spectral interpretations, researchers can confidently characterize this important chemical intermediate. The synergistic use of these analytical techniques is paramount for ensuring the structural integrity and purity of materials used in research and development.

References

- 1. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 4-Chloro-2-fluoro-5-methoxybenzaldehyde in Organic Solvents

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of 4-Chloro-2-fluoro-5-methoxybenzaldehyde. In the absence of extensive published quantitative data, this document offers a scientifically grounded prediction of its solubility based on its molecular structure and the principles of solvent-solute interactions. Furthermore, it provides a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility in various organic solvents, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and materials science. Its unique combination of functional groups—a reactive aldehyde, electron-withdrawing halogen substituents (chloro and fluoro), and an electron-donating methoxy group—imparts specific electronic and steric properties that make it a valuable building block in the synthesis of novel compounds. Understanding its solubility in organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound suggests a moderate to low polarity. The presence of the polar carbonyl group (C=O) and the methoxy group (-OCH3) provides sites for dipole-dipole interactions and hydrogen bonding with protic solvents. However, the nonpolar benzene ring and the halogen substituents contribute to its hydrophobic character.

Based on these structural features, a predicted qualitative solubility profile in common organic solvents is presented in Table 1. It is crucial to note that these are predictions and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene | Low to Moderate | The aromatic ring will have some affinity for aromatic solvents like toluene, but the polar functional groups will limit solubility in highly non-polar aliphatic solvents like hexane. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | The polar aprotic nature of these solvents will effectively solvate the polar functional groups of the benzaldehyde derivative without the steric hindrance of hydrogen bonding. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The aldehyde and methoxy groups can act as hydrogen bond acceptors, leading to favorable interactions with protic solvents. However, the overall hydrophobicity may limit high solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low (in Water), High (in DMSO) | The significant non-polar surface area of the molecule is expected to result in poor aqueous solubility. DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. |

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable solubility data, a robust experimental protocol is essential. The following equilibrium solubility method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, is a validated approach.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Internal standard (e.g., 4-chlorobenzaldehyde, to be validated for non-interference)

-

Volumetric flasks, pipettes, and syringes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

HPLC system with a UV detector

-

Analytical balance

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Caption: Experimental workflow for the quantitative determination of solubility.

Step-by-Step Methodology

-

HPLC Method Development and Calibration:

-

Develop a reverse-phase HPLC method capable of separating this compound from the internal standard and any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a good starting point.

-

Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.

-

Inject the standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

-

-

Preparation of Saturated Solutions:

-

In a series of vials, add an excess amount of this compound to a precisely known volume of each organic solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. Add the internal standard to this diluted sample at the same concentration used for the calibration standards.

-

Inject the prepared sample into the HPLC system and record the chromatogram.

-

-

Calculation of Solubility:

-

From the chromatogram, determine the peak areas of this compound and the internal standard.

-

Calculate the peak area ratio and use the calibration curve to determine the concentration of the analyte in the diluted sample.

-

Account for the dilution factor to calculate the concentration in the original saturated solution. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.

-

Causality Behind Experimental Choices

-

Use of an Internal Standard: The inclusion of an internal standard corrects for variations in injection volume and potential sample loss during preparation, thereby improving the accuracy and precision of the quantitative analysis.

-

Equilibration Time: A 24-48 hour equilibration period is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium, providing a stable and reproducible solubility value.

-

Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature is critical for obtaining accurate and comparable results.

-

Filtration: The filtration step is essential to separate the saturated solution from any undissolved solid, which would otherwise lead to an overestimation of the solubility.

Conclusion

While readily available quantitative solubility data for this compound is limited, a systematic approach based on its molecular structure allows for a reliable prediction of its solubility behavior. For definitive and application-specific data, the detailed experimental protocol provided in this guide offers a robust and scientifically sound method for its quantitative determination. Adherence to this protocol will ensure the generation of high-quality, reproducible data, which is fundamental for the successful application of this compound in research and development.

The Strategic Sourcing and Application of 4-Chloro-2-fluoro-5-methoxybenzaldehyde in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, halogenated and methoxy-substituted benzaldehydes stand out as versatile scaffolds due to their inherent reactivity and the nuanced physicochemical properties they impart to target molecules. This guide provides a comprehensive technical overview of 4-Chloro-2-fluoro-5-methoxybenzaldehyde, a polysubstituted benzaldehyde with significant potential in drug discovery and fine chemical synthesis. While specific, publicly documented applications of this precise molecule are nascent, its structural motifs are indicative of its utility as a key intermediate in the generation of complex molecular architectures.

Physicochemical Profile and Commercial Availability

This compound (CAS Number: 177034-24-1 ) is a solid organic compound with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol . Its structure, featuring a chloro, a fluoro, and a methoxy group on the benzaldehyde ring, presents a unique combination of electronic and steric properties that can be exploited in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 177034-24-1 | Echemi[1] |

| Molecular Formula | C₈H₆ClFO₂ | Echemi[1] |

| Molecular Weight | 188.58 g/mol | Echemi[1] |

| Density | 1.334 g/cm³ | ChemSrc[2] |

| Boiling Point | 273.1 °C at 760 mmHg | ChemSrc[2] |

| Flash Point | 124.4 °C | ChemSrc[2] |

The commercial availability of this compound is established, with several chemical suppliers offering it at varying purity levels, typically ranging from 95% to 98%. This accessibility makes it a viable starting material for both small-scale research and larger-scale synthetic campaigns.

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Contact Information |

| Shanghai Aladdin Biochemical Technology Co., LTD. | Inquiry | --INVALID-LINK--[2] |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | --INVALID-LINK--[3] |

| Shanghai Nianxing Industrial Co., Ltd. | 95.0% | --INVALID-LINK--[3] |

Pricing is generally available upon inquiry, with one supplier listing a price of ¥178.9/50mg, indicating its status as a specialty research chemical.[3]

The Synthetic Landscape: Strategic Pathways to Polysubstituted Benzaldehydes

Conceptual Synthetic Approach

A plausible synthetic strategy would likely involve a multi-step sequence starting from a more readily available substituted benzene derivative. The order of introduction of the functional groups is critical to manage regioselectivity and functional group compatibility.

Caption: A conceptual workflow for the synthesis of this compound.

Key Synthetic Transformations

Several general methods for the synthesis of substituted benzaldehydes can be adapted for the preparation of this target molecule:

-

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic compounds. A substituted anisole or toluene derivative could serve as a suitable starting material.

-

Duff Reaction: The Duff reaction allows for the formylation of phenols or other activated aromatic rings using hexamethylenetetramine.

-

Oxidation of Benzyl Alcohols or Halides: If a corresponding benzyl alcohol or benzyl halide can be synthesized, it can be oxidized to the aldehyde using a variety of reagents, such as manganese dioxide (MnO₂) or Swern oxidation conditions.

-

Reduction of Benzoic Acids or Their Derivatives: The reduction of a corresponding benzoic acid, ester, or acid chloride can also yield the desired aldehyde.

The choice of a specific synthetic route will depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. For a detailed experimental procedure, researchers would likely need to develop a custom synthesis based on these established methods.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple functional groups allows for a variety of chemical transformations.

The Role of Halogen and Methoxy Substituents

The chloro and fluoro substituents on the aromatic ring are particularly significant in medicinal chemistry.[4] Halogens can modulate the electronic properties of the molecule, influence its binding affinity to biological targets, and improve its pharmacokinetic profile by blocking metabolic pathways. The methoxy group can also impact solubility and metabolic stability.[5]

Potential as a Precursor for Bioactive Scaffolds

Substituted benzaldehydes are key intermediates in the synthesis of a wide range of heterocyclic compounds, which are prevalent in many approved drugs.[6] The aldehyde functionality can readily participate in reactions such as:

-

Condensation reactions: To form Schiff bases, chalcones, and other intermediates.

-

Reductive amination: To introduce amine functionalities.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds.

These reactions open the door to the synthesis of a diverse library of compounds for screening in various disease models. While specific examples for this compound are not yet in the public domain, the structural motifs it contains are found in molecules with a range of biological activities, including anti-cancer and anti-inflammatory properties.[6]

Caption: The utility of this compound as a versatile synthetic intermediate.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds suggest that it may cause skin, eye, and respiratory irritation. Therefore, it is essential to:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

In case of accidental exposure, it is crucial to follow standard first-aid procedures and seek medical attention if necessary.

Conclusion and Future Outlook

This compound represents a promising, albeit currently under-documented, building block for medicinal chemistry and organic synthesis. Its commercial availability provides a solid foundation for its exploration in drug discovery programs. While the lack of published, specific synthetic protocols and applications presents a challenge, it also signifies an opportunity for novel research and development. The unique substitution pattern of this benzaldehyde derivative suggests its potential as a key intermediate in the synthesis of next-generation therapeutics. As the demand for novel chemical entities continues to grow, the strategic application of such polysubstituted aromatic compounds will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. 4-Chloro-2-Fluoro-5-Methoxy Benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Potential Biological Activity of 4-Chloro-2-fluoro-5-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 4-Chloro-2-fluoro-5-methoxybenzaldehyde. In the absence of direct experimental data, this document leverages a structure-activity relationship (SAR) analysis of analogous compounds and outlines a robust, multi-tiered in silico and in vitro experimental workflow. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the systematic evaluation of this and other novel chemical entities. We will delve into predictive modeling of its bioactivity and pharmacokinetic profile, propose detailed protocols for validating these predictions through cytotoxicity and antifungal assays, and discuss the mechanistic implications of its structural features.

Introduction: The Rationale for Investigating this compound

Substituted benzaldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, anticancer, and antimicrobial properties[1][2][3]. The unique substitution pattern of this compound, featuring a halogenated and methoxylated aromatic ring, presents a compelling case for investigation as a potential therapeutic agent. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the chloro and methoxy groups can influence the compound's electronic properties and steric interactions with biological targets[2]. This guide will systematically explore the untapped potential of this molecule.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for any biological investigation.

| Property | Value | Source |

| CAS Number | 177034-24-1 | Echemi |

| Molecular Formula | C8H6ClFO2 | Echemi |

| Molecular Weight | 188.58 g/mol | Echemi |

| Appearance | White to off-white crystalline powder (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol, and acetone | - |

In Silico Prediction of Biological Activity and Pharmacokinetics

To prioritize experimental efforts and gain initial insights, a comprehensive in silico analysis is the first logical step. This computational approach allows for the prediction of potential biological targets and the assessment of the compound's drug-likeness[4][5].

Workflow for In Silico Analysis

Caption: Workflow for in silico prediction of biological activity.

Predicted Biological Activities

Based on the structural similarity to other biologically active benzaldehydes, the following activities are predicted for this compound:

-

Antifungal Activity: Benzaldehyde derivatives are known to possess antifungal properties, often by disrupting cellular antioxidation processes in fungi[1][6]. The electron-withdrawing nature of the halogen substituents may enhance this activity.

-

Anticancer Activity: A number of substituted benzaldehydes have demonstrated cytotoxicity against various cancer cell lines[3]. The specific substitution pattern of the topic compound could lead to novel interactions with anticancer targets.

Predicted ADMET Profile

A preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for early-stage drug development[7][8][9][10][11].

| ADMET Property | Predicted Outcome | Rationale/Implication |

| Absorption | Moderate to good oral bioavailability | The molecular weight and predicted lipophilicity fall within the ranges suggested by Lipinski's Rule of Five. |

| Distribution | Likely to cross cell membranes | The presence of lipophilic halogen and methoxy groups suggests good membrane permeability. |

| Metabolism | Potential for hepatic metabolism | The aromatic ring is susceptible to oxidation by cytochrome P450 enzymes. The fluorine atom may block some metabolic pathways, increasing stability. |

| Excretion | Likely renal and/or biliary excretion | Metabolites are expected to be more polar and thus readily excreted. |

| Toxicity | Potential for cytotoxicity at higher concentrations | The aldehyde functional group can be reactive. Halogenated aromatic compounds can sometimes exhibit toxicity. |

Proposed In Vitro Experimental Validation

The following experimental protocols are designed to validate the in silico predictions and provide a foundational dataset for the biological activity of this compound.

Cytotoxicity Assessment in Cancer Cell Lines

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds[12][13][14][15][16].

Caption: Workflow for in vitro cytotoxicity testing.

-

Cell Culture: Maintain human breast cancer (MCF-7) and lung cancer (A549) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Replace the culture medium with the prepared compound dilutions and incubate for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Antifungal Susceptibility Testing

The antifungal activity can be determined using a broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Fungal Strains: Use clinically relevant fungal strains such as Candida albicans and Aspergillus fumigatus.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.

-

Compound Preparation: Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate, with final concentrations ranging from 0.125 to 64 µg/mL.

-

Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Mechanistic Investigations: A Look Forward

Should initial screenings reveal significant biological activity, further mechanistic studies would be warranted.

Potential Mechanisms of Action

-

Enzyme Inhibition: The compound could act as an inhibitor of key enzymes involved in cancer cell proliferation or fungal survival. Enzyme inhibition assays would be crucial to identify specific molecular targets[17][18][19][20][21].

-

Receptor Binding: The molecule may interact with specific cellular receptors to elicit its biological effects. Receptor binding assays could elucidate these interactions[22][23][24][25][26].

-

Induction of Apoptosis: In the context of anticancer activity, the compound may induce programmed cell death. This can be investigated using techniques like flow cytometry with Annexin V/Propidium Iodide staining.

Signaling Pathway Analysis

Caption: Hypothetical signaling pathway analysis.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity. The in silico predictions, based on the established bioactivities of structurally related compounds, strongly suggest its potential as an antifungal and anticancer agent. The experimental workflows detailed in this guide provide a clear and robust path for the validation of these predictions. Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the proposed in vitro assays. Positive results from these initial screens would pave the way for more in-depth mechanistic studies, lead optimization, and eventual in vivo testing, contributing to the ever-expanding pipeline of novel therapeutic candidates.

References

- 1. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. repositorio.ufc.br [repositorio.ufc.br]

- 4. benchchem.com [benchchem.com]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. fiveable.me [fiveable.me]

- 10. ADMET-AI [admet.ai.greenstonebio.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. blog.biobide.com [blog.biobide.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. bioivt.com [bioivt.com]

- 21. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Receptor-Ligand Binding Assays [labome.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes & Protocols: 4-Chloro-2-fluoro-5-methoxybenzaldehyde as a Versatile Building Block in Modern Pharmaceutical Synthesis

Abstract

In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents depend critically on the availability of versatile chemical intermediates. 4-Chloro-2-fluoro-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a valuable building block, particularly in the development of targeted therapies such as kinase inhibitors. The unique arrangement of its functional groups—a reactive aldehyde, an electron-withdrawing chloro group, a bioisosteric fluoro group, and a methoxy moiety—provides a powerful scaffold for medicinal chemists. The presence of these substituents allows for precise control over electronic properties, metabolic stability, and binding interactions, which are crucial for optimizing the pharmacological profiles of drug candidates.[1][2] This guide provides an in-depth exploration of the applications of this compound, detailing its physicochemical properties, safety protocols, and key synthetic transformations that are foundational to the construction of complex pharmaceutical agents.

Physicochemical Properties and Safety Data

A thorough understanding of the chemical's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1245818-01-3 |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.59 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 78-82 °C |

| Purity | ≥97% |

Note: Physical properties can vary slightly between suppliers. Always refer to the supplier-specific Safety Data Sheet (SDS).

Handling and Safety Precautions

As a laboratory-grade chemical, this compound requires careful handling to minimize exposure and risk.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Exposure Routes and First Aid:

-

Skin Contact: May cause skin irritation. In case of contact, wash the affected area immediately with plenty of soap and water.[5]

-

Eye Contact: Can cause serious eye irritation. If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[3][5]

-

Inhalation: May cause respiratory irritation. Move the individual to fresh air if they experience breathing difficulties.[4]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical advice.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.

Synthetic Utility and Core Transformations

The aldehyde functional group is a cornerstone of organic synthesis, acting as a versatile handle for numerous transformations. The specific substitution pattern of this compound further enhances its utility, allowing it to serve as a precursor to a wide array of more complex intermediates.

Diagram 1: Key synthetic transformations of this compound.

Application Protocol: Synthesis of Kinase Inhibitor Scaffolds

A predominant application of this building block is in the synthesis of kinase inhibitors, which are crucial in oncology.[6][7] Many potent kinase inhibitors feature a diaryl ether linkage, which can be constructed using a phenol derived from this compound. This section provides a two-part protocol for converting the aldehyde into a key phenol intermediate and subsequently using it to form a diaryl ether core.

Protocol 1: Baeyer-Villiger Oxidation to 4-Chloro-2-fluoro-5-methoxyphenol

This protocol describes the conversion of the benzaldehyde to the corresponding phenol. The Baeyer-Villiger oxidation transforms the aldehyde into a formate ester, which is readily hydrolyzed to the phenol in a one-pot procedure.

Causality: The aldehyde is converted to a phenol because the hydroxyl group is a potent nucleophile for forming the diaryl ether linkage, a common structural motif in type 1 and type 2 kinase inhibitors that interacts with the hinge region of the kinase ATP-binding pocket.[6]

Materials & Reagents:

-

This compound

-

Meta-chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM, anhydrous)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH), 1 M aqueous solution

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium sulfite (Na₂SO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Oxidation: Cool the solution to 0 °C using an ice bath. Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess peroxide by slowly adding saturated Na₂SO₃ solution. Stir vigorously for 20 minutes.

-